molecular formula C8H8BrNO3S B2872700 N-(3-Bromobenzenesulfonyl)acetamide CAS No. 1248147-79-6

N-(3-Bromobenzenesulfonyl)acetamide

Cat. No. B2872700
CAS RN: 1248147-79-6
M. Wt: 278.12
InChI Key: PPFWKFSFOCRHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Bromobenzenesulfonyl)acetamide” is a chemical compound . It is a derivative of acetamide, which is an amide of acetic acid . The compound is related to sulfa drugs, which have a wide range of biological applications in medicine .


Synthesis Analysis

The synthesis of acetamide–sulfonamide scaffolds, similar to “this compound”, has been achieved by conjugating ibuprofen and flurbiprofen with sulfa drugs . The synthesis of cyanoacetamides, which are related compounds, can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . The structure of similar compounds has been confirmed by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactivity of acetamides, which are related to “this compound”, has been studied. Acetamides can react with water, bases, nucleophiles, and electrophiles . The reaction between acetonitrile and different bases can also be evaluated to determine trace level acetamide in drug substances .


Physical And Chemical Properties Analysis

Most amides, including “this compound”, are solids at room temperature. They have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .

Mechanism of Action

The mechanism of action of N-(3-Bromobenzenesulfonyl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which leads to the activation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve the performance of organic semiconductors by increasing their charge carrier mobility.

Advantages and Limitations for Lab Experiments

N-(3-Bromobenzenesulfonyl)acetamide has several advantages for lab experiments. It is a readily available and relatively inexpensive compound. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has limited stability in acidic conditions.

Future Directions

There are several future directions for the study of N-(3-Bromobenzenesulfonyl)acetamide. One potential direction is the investigation of this compound as an anticancer agent in vivo. Another potential direction is the investigation of this compound as a potential treatment for inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on gene expression. Finally, the use of this compound as a dopant in organic semiconductors could lead to the development of new materials with improved electronic properties.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been synthesized and studied extensively for its biological and chemical properties. This compound has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Studies have shown that this compound inhibits the growth of cancer cells, has anti-inflammatory effects, and improves the performance of organic semiconductors. Further studies are needed to understand the mechanism of action of this compound and its effects on gene expression.

Scientific Research Applications

N-(3-Bromobenzenesulfonyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential as an anti-inflammatory agent. In materials science, this compound has been investigated for its potential as a dopant in organic semiconductors. This compound has been shown to improve the performance of organic semiconductors by increasing their charge carrier mobility. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.

Safety and Hazards

The safety data sheet for acetamide, a related compound, indicates that it is suspected of causing cancer. It can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-(3-bromophenyl)sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFWKFSFOCRHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248147-79-6
Record name N-(3-bromobenzenesulfonyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromobenzenesulfonamide (470 mg, 2.0 mmol) was dissolved in pyridine (1 mL). To this solution was added DMAP (7.3 mg, 0.060 mmol) and then acetic anhydride (570 μL, 6.0 mmol). The reaction was stirred for 3 h at room temperature during which time the reaction changed from a yellow solution to a clear solution. The solution was diluted with ethyl acetate, and then washed with aqueous NH4Cl solution (×3) and water. The organic layer was dried over MgSO4 and concentrated. The resulting oil was triturated with hexanes and the precipitate was collected by filtration to obtain N-(3-bromophenylsulfonyl)-acetamide as a shiny white solid (280 mg, 51%). 1H NMR (400 MHz, DMSO-d6) δ 12.43 (s, 1H), 8.01 (t, J=1.8 Hz, 1H), 7.96-7.90 (m, 2H), 7.61 (t, J=8.0 Hz, 1H), 1.95 (s, 3H); HPLC ret. time 1.06 min; ESI-MS 278.1 m/z (MH+).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two
Name
Quantity
7.3 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.